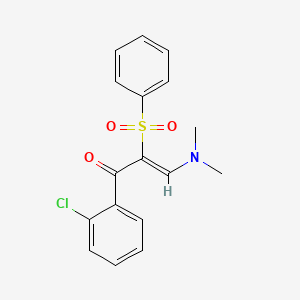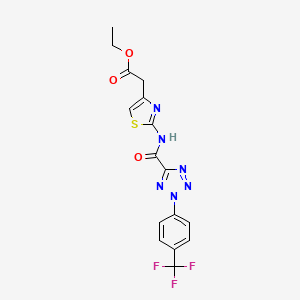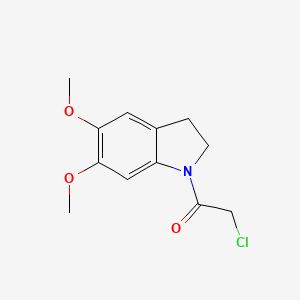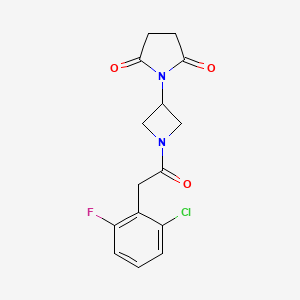
1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one, commonly referred to as chlorophenyl-dimethylamino-phenylsulfonyl-propen-1-one (CDPSP), is a synthetic organic compound with a wide range of applications in scientific research. CDPSP is a useful reagent in organic synthesis, and has been used in various biochemical and physiological studies. In particular, it has been used to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs.
Scientific Research Applications
Crystal and Molecular Structures
Research has delved into the crystal and molecular structures of symmetric vinamidinium salts, which include compounds with structures related to "1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one". These compounds exhibit non-linear optical (NLO) properties due to their distinct molecular structures, with C-N bonds showing pseudo double bond character, indicating potential applications in optical technologies (Sridhar et al., 2002).
Antimicrobial Applications
A novel series of pyrazolo[1,5-a]pyrimidine ring systems, incorporating the phenylsulfonyl moiety, have been synthesized, showing significant antimicrobial activities. These compounds, related to the chemical structure of interest, have outperformed reference drugs in tests against various bacteria and fungi, showcasing their potential as antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Nonlinear Optical Absorption
Another research focus has been on the synthesis and nonlinear optical absorption of novel chalcone derivative compounds. These studies have found that certain compounds related to "this compound" demonstrate unique nonlinear optical behaviors, such as a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) under varying laser intensities. This suggests their utility in developing optical devices, including optical limiters (Rahulan et al., 2014).
Material Science and Chemistry
The chemical and material science domains have also explored the applications of compounds with similar structures in synthesizing new materials. For instance, the facile synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation processes, employing related compound structures as intermediates, indicates the role of these compounds in developing new chemical synthesis pathways and materials with potential applications across various industries (Xu et al., 2010).
Environmental Applications
Studies on the controllable soil degradation rate of sulfonylurea herbicides, which include modifications of the compound of interest, have shown that certain derivatives can be designed to degrade at desired rates in the soil. This research is crucial for developing eco-friendly agricultural chemicals with minimized environmental impact (Zhou et al., 2020).
properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)14-10-6-7-11-15(14)18)23(21,22)13-8-4-3-5-9-13/h3-12H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBVSADCLGJVRD-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CC=C1Cl)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2724005.png)


![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)


![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724015.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2724017.png)

![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2724020.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide](/img/structure/B2724021.png)
![N-[4-(acetylamino)phenyl]-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2724022.png)